3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-Indole-5-acetic acid ethyl ester
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Overview
Description
Ethyl 3-[2-(N-tert-butyloxycarbonylamino)ethyl]-1H-indole-5-acetate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-Indole-5-acetic acid ethyl ester typically involves multiple stepsThe reaction conditions often involve the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, to prevent unwanted reactions at specific sites .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(N-tert-butyloxycarbonylamino)ethyl]-1H-indole-5-acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can target the ester or amide groups in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction of the ester group can yield the corresponding alcohol .
Scientific Research Applications
Ethyl 3-[2-(N-tert-butyloxycarbonylamino)ethyl]-1H-indole-5-acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound’s indole core is a common motif in many biologically active molecules, making it useful in the study of biochemical pathways and drug development.
Medicine: Due to its structural similarity to various pharmacologically active compounds, it is investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-Indole-5-acetic acid ethyl ester involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, influencing biochemical pathways. The Boc-protected amino group can be selectively deprotected under mild conditions, allowing for further functionalization and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[2-(N-tert-butyloxycarbonylamino)ethyl]-1H-indole-2-carboxylate
- Ethyl 3-[2-(N-tert-butyloxycarbonylamino)ethyl]-1H-indole-3-carboxylate
- Ethyl 3-[2-(N-tert-butyloxycarbonylamino)ethyl]-1H-indole-4-carboxylate
Uniqueness
Ethyl 3-[2-(N-tert-butyloxycarbonylamino)ethyl]-1H-indole-5-acetate is unique due to the specific positioning of the ethyl acetate group at the 5-position of the indole ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C19H26N2O4 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
ethyl 2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1H-indol-5-yl]acetate |
InChI |
InChI=1S/C19H26N2O4/c1-5-24-17(22)11-13-6-7-16-15(10-13)14(12-21-16)8-9-20-18(23)25-19(2,3)4/h6-7,10,12,21H,5,8-9,11H2,1-4H3,(H,20,23) |
InChI Key |
WTMNAWSWKXAXHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)NC=C2CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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